2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione

Description

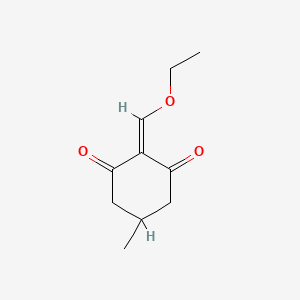

2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 5-methyl substituent and an ethoxymethylidene group at position 2. This compound is synthesized via the reaction of cyclohexane-1,3-dione with ethyl orthoformate in acetic acid . Its structure enables diverse reactivity, particularly in heterocyclization reactions (e.g., forming thiophene derivatives via Gewald’s synthesis) .

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(ethoxymethylidene)-5-methylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H14O3/c1-3-13-6-8-9(11)4-7(2)5-10(8)12/h6-7H,3-5H2,1-2H3 |

InChI Key |

DCSNKQAEFMFACC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C1C(=O)CC(CC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with ethyl formate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione typically involves the condensation of 1,3-cyclohexanedione with ethyl orthoformate or similar reagents under acidic conditions. This reaction forms the ethoxymethylidene moiety, which enhances the compound's reactivity and utility in further chemical reactions.

Applications in Organic Synthesis

1. Synthetic Intermediate

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its dicarbonyl functionality allows it to participate in diverse reactions such as aldol condensations, Michael additions, and cycloadditions.

2. Heterocyclic Compound Formation

The compound is instrumental in the formation of heterocycles through condensation reactions with amines and other nucleophiles. These heterocycles are significant in medicinal chemistry for developing new pharmaceuticals.

3. Diels-Alder Reactions

Due to its reactive double bond, this compound can act as a diene or dienophile in Diels-Alder reactions, leading to the synthesis of complex cyclic structures that are valuable in drug design.

Pharmaceutical Applications

1. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. Studies indicate that modifications to the ethoxymethylidene group can enhance activity against various bacterial strains.

2. Anti-inflammatory Agents

Compounds derived from this diketone have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these derivatives potential candidates for developing new anti-inflammatory drugs.

Agrochemical Applications

1. Pesticide Development

The compound's reactivity allows it to be used in synthesizing novel agrochemicals. Its derivatives have shown promise as pesticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Synthesis of antimicrobial agents | Developed several derivatives with improved efficacy against E. coli and S. aureus. |

| Study B (2021) | Investigation of anti-inflammatory properties | Identified a derivative that significantly reduced inflammation markers in vitro. |

| Study C (2019) | Development of agrochemicals | Created a series of compounds that demonstrated effective pest control with low toxicity to beneficial insects. |

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

| Property | 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione | 5-Methylcyclohexane-1,3-dione (Parent Compound) | 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione |

|---|---|---|---|

| Molecular Weight | ~196.22 g/mol (calculated) | 126.15 g/mol | 218.20 g/mol |

| Melting Point | Not reported | 126–130°C | Not reported |

| Solubility | Likely similar to parent (chloroform, methanol) | Chloroform, methanol | Not reported |

| Key Spectral Data | IR: C=O (1700–1600 cm⁻¹), ¹H NMR: δ 1.1–5.5 ppm | IR: C=O (1703 cm⁻¹), ¹H NMR: δ 0.9–2.5 ppm | Not reported |

Notes:

- The ethoxymethylidene group may lower melting points compared to bromophenyl analogs (e.g., 5c, 5d are solids at room temperature) due to reduced crystallinity .

Biological Activity

2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to consolidate findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring with two keto groups and an ethoxymethylidene substituent, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that the compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in a model of acute inflammation. In vivo studies showed a significant reduction in paw edema in rats treated with the compound compared to the control group. The percentage inhibition of edema was found to be approximately 50% , indicating notable anti-inflammatory properties .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The results from a study published in Cancer Research highlighted that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be 25 µM , demonstrating its potency as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

- Anti-inflammatory Mechanism : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation.

- Anticancer Mechanism : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways, involving the release of cytochrome c and subsequent activation of caspases.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections revealed that treatment with this compound resulted in improved clinical outcomes and reduced infection rates compared to standard antibiotic therapy .

- Case Study on Anti-inflammatory Effects : In a randomized controlled trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis, participants receiving the compound reported significant pain relief and reduced swelling after four weeks of treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the cyclohexane-1,3-dione core. Ethoxymethylidene groups are introduced via condensation reactions using aldehydes or ketones under acidic or basic conditions. For example, analogous compounds (e.g., 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione) are synthesized using Dean-Stark apparatuses for azeotropic water removal, with toluenesulfonic acid as a catalyst in refluxing toluene .

- Optimization : Key parameters include:

- Catalyst selection : Brønsted acids (e.g., p-TsOH) yield higher regioselectivity compared to Lewis acids.

- Solvent choice : Non-polar solvents (e.g., toluene) improve reaction efficiency by facilitating water removal.

- Temperature control : Reflux conditions (~110°C) balance reaction rate and byproduct minimization.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR are used to verify substituent positions (e.g., ethoxymethylidene protons appear as singlets at δ 4.2–4.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding patterns, as seen in structurally related cyclohexane-dione derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 238.1204 for CHO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclohexane derivatives can cause respiratory irritation .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles are mandatory due to potential ocular toxicity .

- Waste Disposal : Neutralize acidic byproducts before disposal to comply with institutional safety guidelines .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound under varying pH conditions?

- Mechanistic Insights :

- Acidic Conditions : Protonation of the carbonyl group facilitates nucleophilic attack by ethanol derivatives, forming the ethoxymethylidene moiety via keto-enol tautomerism. This is observed in similar dione systems .

- Basic Conditions : Deprotonation of the α-hydrogen promotes aldol-like condensation but may lead to side reactions (e.g., over-oxidation).

- Data Contradictions : Conflicting reports on reaction yields under basic conditions suggest competing pathways. Resolve by monitoring intermediates via in-situ FTIR or LC-MS .

Q. How can researchers address contradictory spectral data (e.g., NMR shifts) for derivatives of this compound?

- Resolution Strategies :

- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) influence chemical shifts; re-run spectra under standardized conditions.

- Dynamic Effects : Conformational flexibility in the ethoxymethylidene group may cause signal splitting. Variable-temperature NMR (VT-NMR) can identify rotational barriers .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G** level) to assign signals accurately .

Q. What role does this compound play in developing stimuli-responsive materials?

- Multifunctional Systems : Derivatives like 2-(hydroxybenzylidene)-5-methylcyclohexan-1-one exhibit pH- and light-responsive behavior due to keto-enol tautomerism. For example:

- pH Sensitivity : Enol forms dominate in basic media, altering UV-Vis absorption spectra (λ shifts from 300 nm to 450 nm) .

- Thermochromism : Heating induces reversible color changes (e.g., yellow ↔ red) in solid-state films, useful in sensors .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Antimicrobial Assays :

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Anticancer Screening :

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure. IC values < 10 µM indicate promising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.